molecular formula C10H14BFO3 B1284266 2-Butoxy-6-fluorophenylboronic acid CAS No. 870777-19-8

2-Butoxy-6-fluorophenylboronic acid

Cat. No. B1284266
CAS RN: 870777-19-8
M. Wt: 212.03 g/mol
InChI Key: YWSPOYUEAHISTN-UHFFFAOYSA-N
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Description

2-Butoxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a monoisotopic mass of 212.102005 Da . It is a valuable building block in organic synthesis .


Chemical Reactions Analysis

Pinacol boronic esters, including this compound, are highly valuable building blocks in organic synthesis. They are used in many protocols for the functionalizing deboronation of alkyl boronic esters . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 340.1±52.0 °C at 760 mmHg, and a flash point of 159.5±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 3.20 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Ortho-functionalized Arylboronic Acids Synthesis : Derivatives of phenylboronic acid, including compounds similar to 2-Butoxy-6-fluorophenylboronic acid, have been used in the synthesis of ortho-functionalized arylboronic acids. These compounds exhibit high rotational barriers around the Caryl bond, which is significant in the context of organic synthesis (Da̧browski et al., 2007).

  • Halodeboronation of Aryl Boronic Acids : The process of halodeboronation, where a bromine or chlorine atom replaces a boronic acid group in aryl boronic acids, is facilitated by derivatives similar to this compound. This transformation has been demonstrated to be quite efficient (Szumigala et al., 2004).

Spectroscopic Analysis

  • Vibrational Spectroscopy Studies : Compounds like 2-Fluorophenylboronic acid, which are structurally similar to this compound, have been extensively studied using FT-Raman and FT-IR spectroscopy. These studies help in understanding the molecular structure and vibrational properties of such compounds (Erdoğdu et al., 2009).

  • Surface-Enhanced Raman Spectroscopy (SERS) : Fluoro and formyl analogues of phenylboronic acids, similar to this compound, have been studied using SERS. This helps in understanding the adsorption modes of these compounds and the influence of substituents on their behavior (Piergies et al., 2013).

Medicinal Chemistry

  • Anticancer Potential : Phenylboronic acid derivatives have been investigated for their antiproliferative and proapoptotic effects, particularly in ovarian cancer cells. These studies highlight the potential of such compounds in experimental oncology (Psurski et al., 2018).

  • Antifungal Activity : Certain fluoro-substituted phenylboronic acids, similar to this compound, have shown promising antifungal activity against various fungal strains. The tautomeric equilibrium and position of the fluorine substituent are crucial in their effectiveness (Borys et al., 2019).

Sensor Technology

  • Electrochemical Detection of Saccharides : A novel electrochemical approach using 2-Fluorophenylboronic acid, structurally related to this compound, has been developed for the detection of saccharides. This method demonstrates the utility of phenylboronic acid derivatives in sensor technology (Li et al., 2013).

  • Fluorine-19 MRI Probe for H2O2 Detection : A 2-fluorophenylboronic acid-based probe has been developed for detecting and imaging hydrogen peroxide. The significant chemical-shift change in the probe upon reaction with H2O2 highlights the potential of such compounds in medical imaging (Nonaka et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-Butoxy-6-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .

Pharmacokinetics

Organoboron compounds are generally stable, readily prepared, and environmentally benign . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Butoxy-6-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired product . Additionally, this compound is involved in the catalytic protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documentedThis compound may exhibit similar effects, potentially impacting cell function by interacting with cellular proteins and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly in the context of Suzuki-Miyaura coupling reactions. The compound forms a complex with palladium, facilitating the transfer of organic groups from boron to palladium through transmetalation . This process is crucial for the formation of carbon-carbon bonds in organic synthesis. Additionally, this compound may act as an enzyme inhibitor or activator, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are essential factors to consider. The compound is relatively stable under standard conditions, but its effects may change over time due to degradation or interaction with other chemicals . Long-term effects on cellular function have not been extensively studied, but it is crucial to monitor the stability and activity of this compound in in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and biochemical reactions. The compound interacts with enzymes and cofactors, facilitating the transfer of organic groups and influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in various biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the activity and function of the compound within cells . Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical applications .

properties

IUPAC Name

(2-butoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6,13-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSPOYUEAHISTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584542
Record name (2-Butoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870777-19-8
Record name (2-Butoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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